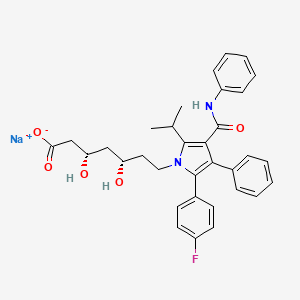

(3s,5s)-atorvastatin sodium salt

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRPOCPLIUDBSA-WMXJXTQLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H](C[C@@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34FN2NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928655 | |

| Record name | Sodium 7-[2-(4-fluorophenyl)-4-[hydroxy(phenylimino)methyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134523-01-6, 1428118-38-0 | |

| Record name | Sodium 7-[2-(4-fluorophenyl)-4-[hydroxy(phenylimino)methyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,5S)-Atorvastatin Sodium Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of (3s,5s)-Atorvastatin Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its therapeutic efficacy lies in the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Atorvastatin possesses two chiral centers, resulting in four possible stereoisomers. The pharmacologically active isomer is (3R,5R)-atorvastatin. This guide focuses on the basic properties of one of its inactive enantiomers, (3s,5s)-atorvastatin sodium salt. While devoid of significant HMG-CoA reductase inhibitory activity, understanding the properties of this stereoisomer is crucial for enantiomeric purity analysis, quality control, and for a comprehensive understanding of the drug's stereospecific actions.[3][4]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value |

| Chemical Name | Sodium (3S,5S)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate |

| Synonyms | ent-Atorvastatin sodium salt, Atorvastatin EP Impurity E |

| CAS Number | 1428118-38-0 |

| Molecular Formula | C₃₃H₃₄FN₂NaO₅ |

| Molecular Weight | 580.62 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 190-193 °C |

| pKa (acidic) | 4.46 |

| Solubility | - DMF: 25 mg/mL- DMSO: 15 mg/mL- Ethanol: 0.5 mg/mL- DMF:PBS (pH 7.2) (1:9): 0.1 mg/mL- Methanol: Soluble |

| UV λmax | 246 nm |

Spectroscopic Data

Detailed spectroscopic data is essential for the unequivocal identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometric analysis is used to confirm the molecular weight and fragmentation pattern. For atorvastatin, the monitored ion transition is typically m/z 559.1 > 440.1.[5]

Biological Activity

(3s,5s)-Atorvastatin is an enantiomer of atorvastatin with little or no inhibitory activity against HMG-CoA reductase.[3] However, it is not biologically inert. Studies have shown that it can activate the pregnane X receptor (PXR) and induce cytochrome P450 isoforms, highlighting the stereospecificity of these interactions.[3][4]

Experimental Protocols

Enantiomeric Purity Analysis via High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of atorvastatin.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid in a ratio of 85:15:0.1 (v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 246 nm.

-

Sample Preparation: Prepare a solution of the sample in a 1:1 (v/v) mixture of methanol and ethanol.

Expected Results: The (3s,5s)-enantiomer is expected to elute before the (3R,5R)-enantiomer under these conditions, with a resolution of greater than 2.5 between the two peaks.

Enantiomeric Purity Analysis via Supercritical Fluid Chromatography (SFC)

Objective: To achieve a rapid and efficient separation of atorvastatin enantiomers.

Methodology:

-

Chromatographic System: A supercritical fluid chromatography system with UV and polarimetric detectors.

-

Chiral Stationary Phase: Chiralpak AD-H column.

-

Mobile Phase: Supercritical carbon dioxide and methanol in a 90:10 (v/v) ratio.

-

Flow Rate: 2.5 mL/min.

-

Detection: UV and polarimetric detectors in series.

Expected Results: This method allows for a rapid enantiospecific separation of Atorvastatin within 10 minutes.

Thermal Analysis via Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and thermal behavior of the compound.

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small amount of the powdered sample (typically 1-5 mg) is accurately weighed into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.

-

Temperature Program: The sample is heated at a constant rate, for example, 10°C/min, over a temperature range that encompasses the expected melting point (e.g., from room temperature to 250°C).

-

Atmosphere: The experiment is typically run under an inert nitrogen atmosphere.

Expected Results: The DSC thermogram will show an endothermic peak corresponding to the melting of the crystalline solid. The peak temperature of this endotherm is taken as the melting point.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to this compound.

Caption: HMG-CoA Reductase Pathway and Atorvastatin Inhibition.

Caption: Experimental Workflow for Enantiomeric Purity Analysis.

References

A Deep Dive into Atorvastatin's Stereoisomers: (3S,5S)-Atorvastatin Sodium Salt vs. (3R,5R)-Atorvastatin

For Researchers, Scientists, and Drug Development Professionals

Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular disease. Its therapeutic efficacy is intrinsically linked to its specific three-dimensional structure. This technical guide provides an in-depth comparison of the pharmacologically active (3R,5R)-atorvastatin and its enantiomer, (3S,5S)-atorvastatin sodium salt, focusing on their distinct chemical properties, biological activities, and the experimental methodologies used for their synthesis and analysis.

Chemical Structure and Stereochemistry

Atorvastatin possesses two chiral centers at the 3- and 5-positions of the heptanoic acid side chain. This gives rise to four possible stereoisomers. The commercially available and therapeutically active form of atorvastatin is the (3R,5R) enantiomer.[1] Its counterpart, the (3S,5S) enantiomer, is often considered an impurity or a tool for research purposes.

Table 1: Chemical Properties of Atorvastatin Stereoisomers

| Property | This compound | (3R,5R)-Atorvastatin |

| Chemical Name | sodium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid |

| Molecular Formula | C₃₃H₃₄FN₂NaO₅ | C₃₃H₃₅FN₂O₅ |

| Molecular Weight | 580.6 g/mol | 558.6 g/mol |

| Stereochemistry | (3S, 5S) | (3R, 5R) |

Comparative Pharmacological Activity

The stereochemistry of atorvastatin is the critical determinant of its pharmacological activity. The primary mechanism of action for (3R,5R)-atorvastatin is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] In stark contrast, the (3S,5S) enantiomer exhibits little to no inhibitory activity against this enzyme.[3][4]

However, the (3S,5S) isomer is not biologically inert. Studies have revealed that it can activate the pregnane X receptor (PXR), a key regulator of drug-metabolizing enzymes.[5][6] This activation can lead to the induction of cytochrome P450 isoforms, such as CYP2A6, CYP2B6, and CYP3A4, which has implications for drug-drug interactions.[7][8]

Table 2: Comparative Biological Activity of Atorvastatin Stereoisomers

| Parameter | (3S,5S)-Atorvastatin | (3R,5R)-Atorvastatin |

| HMG-CoA Reductase Inhibition | Little to no activity[3][4] | Potent inhibitor[1][2] |

| Pregnane X Receptor (PXR) Activation | Activator[5][6] | Lower activation potential compared to (3S,5S) isomer[9][10] |

| Cytochrome P450 Induction (e.g., CYP3A4) | Inducer via PXR activation[7][8] | Lower induction potential[9] |

| Cytotoxicity (IC₅₀ in LS180 cells) | ~58.7 µM[11] | ~41.3 µM[11] |

Experimental Protocols

Synthesis of Atorvastatin Stereoisomers

The synthesis of atorvastatin stereoisomers can be achieved through various strategies, with the Paal-Knorr pyrrole synthesis being a common industrial method for the achiral core.[12][13] The stereochemistry of the side chain is introduced using chiral precursors or through asymmetric synthesis.

A common synthetic route for (3R,5R)-atorvastatin involves:

-

Paal-Knorr Pyrrole Synthesis: Condensation of a 1,4-dicarbonyl compound with a primary amine to form the substituted pyrrole ring.[12][13]

-

Introduction of the Chiral Side Chain: Coupling of the pyrrole core with a pre-synthesized chiral dihydroxyheptanoate side chain. This chiral precursor can be obtained from natural sources or through asymmetric reduction of a corresponding keto-ester.[12][14]

Synthesis of (3S,5S)-atorvastatin can be achieved by utilizing the enantiomeric chiral precursor for the side chain.[15] One reported method starts from ethyl (S)-4-cyano-3-hydroxybutanoate.[15]

Separation and Analysis of Stereoisomers

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the primary methods for separating and quantifying atorvastatin stereoisomers.

HPLC Method for Enantiomeric Purity:

-

Column: Chiral stationary phases, such as Chiralcel® OD-RH or Chiralpak AD-H, are commonly used.[16][17][18]

-

Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and 2-propanol (e.g., 95:5 v/v).[16][19] Modifiers like trifluoroacetic acid may be added to improve peak shape.[17]

SFC Method for Chiral Separation:

-

Column: A chiral stationary phase is employed.

-

Mobile Phase: Supercritical carbon dioxide is used as the main component, often with a co-solvent like methanol.

-

Advantages: SFC can offer faster separations and reduced solvent consumption compared to HPLC.

In Vitro Assessment of Biological Activity

HMG-CoA Reductase Inhibition Assay:

-

Enzyme Source: Purified HMG-CoA reductase.

-

Substrate: HMG-CoA.

-

Incubation: The enzyme is incubated with the substrate and varying concentrations of the atorvastatin isomer.

-

Detection: The rate of conversion of HMG-CoA to mevalonate is measured, often by monitoring the oxidation of NADPH to NADP+ spectrophotometrically.[20]

PXR Activation Assay (Reporter Gene Assay):

-

Cell Line: A human cell line (e.g., LS180) is transiently transfected with a reporter plasmid containing a PXR-responsive element linked to a reporter gene (e.g., luciferase).[7][21]

-

Treatment: The transfected cells are treated with different concentrations of the atorvastatin isomers.

-

Measurement: The expression of the reporter gene (e.g., luciferase activity) is measured to quantify the activation of PXR.[7][21]

Cytotoxicity Assay (MTT Assay):

-

Cell Culture: Human cancer cell lines (e.g., AZ-AHR, AZ-GR, LS180) are seeded in 96-well plates.[7][11]

-

Treatment: Cells are incubated with a range of concentrations of the atorvastatin isomers for a specified period (e.g., 24 hours).[7][11]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Quantification: The formazan is solubilized, and the absorbance is measured at a specific wavelength (e.g., 540 nm) to determine cell viability.[7][11]

Signaling Pathways and Experimental Workflows

The distinct biological activities of the atorvastatin stereoisomers can be visualized through their impact on different signaling pathways.

Figure 1: Differential Inhibition of HMG-CoA Reductase by Atorvastatin Stereoisomers.

References

- 1. Atorvastatin - Wikipedia [en.wikipedia.org]

- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. endocrine-abstracts.org [endocrine-abstracts.org]

- 7. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. endocrine-abstracts.org [endocrine-abstracts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. researchgate.net [researchgate.net]

- 16. Chiral screening approach of atorvastatin diastereomers by HPLC method [app.periodikos.com.br]

- 17. Bot Verification [rasayanjournal.co.in]

- 18. mdpi.com [mdpi.com]

- 19. medjpps.com [medjpps.com]

- 20. DSpace [helda.helsinki.fi]

- 21. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]

A Comprehensive Technical Guide on the Biological Activity of (3S,5S)-Atorvastatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of the (3S,5S)-enantiomer of atorvastatin. While the clinically utilized form, (3R,5R)-atorvastatin, is a potent inhibitor of HMG-CoA reductase, its (3S,5S) stereoisomer exhibits a distinct pharmacological profile. This document outlines its primary mechanisms of action, quantitative activity data, detailed experimental protocols for its characterization, and relevant signaling pathways.

Pharmacodynamic Profile

The biological activity of (3S,5S)-atorvastatin diverges significantly from its clinically active (3R,5R) counterpart. Its primary effects are not centered on cholesterol synthesis but rather on the regulation of xenobiotic metabolism.

1.1 HMG-CoA Reductase Inhibition

(3S,5S)-Atorvastatin is recognized as an inactive enantiomer of atorvastatin, demonstrating little to no inhibitory activity against the HMG-CoA reductase enzyme.[1][2][3] This enzyme is the rate-limiting step in the synthesis of cholesterol.[4][5][6] Consequently, this enantiomer does not contribute to the primary lipid-lowering effects for which atorvastatin is prescribed. It is often used in research as a negative control in studies involving the active atorvastatin enantiomer.[1]

1.2 Pregnane X Receptor (PXR) Activation

A key biological activity of (3S,5S)-atorvastatin is its ability to activate the Pregnane X Receptor (PXR).[2] PXR is a nuclear receptor that functions as a xenosensor, regulating the expression of genes involved in drug and xenobiotic metabolism and transport.

Upon activation by ligands such as (3S,5S)-atorvastatin, PXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific response elements on the DNA, initiating the transcription of target genes, most notably cytochrome P450 (CYP) enzymes.[7][8]

Studies have shown that all atorvastatin optical isomers, including the (3S,5S) form, can influence the transcriptional activity of PXR in a dose-dependent manner.[7][8] This activation leads to the induction of key drug-metabolizing enzymes.

1.3 Induction of Cytochrome P450 Enzymes

As a consequence of PXR activation, (3S,5S)-atorvastatin induces the expression of several cytochrome P450 enzymes in human hepatocytes.[7] Specifically, it has been demonstrated to increase the mRNA content of CYP2B6 and CYP3A4, with an efficacy comparable to the active atorvastatin enantiomer.[2] All optical isomers of atorvastatin have been shown to induce CYP2A6, CYP2B6, and CYP3A4.[7][8] This property is significant as it underlies the potential for drug-drug interactions, where the metabolism of co-administered drugs that are substrates for these enzymes could be altered.

Quantitative Biological Data

The following table summarizes the available quantitative data for the biological activity of (3S,5S)-atorvastatin.

| Parameter | Target/Assay | Value | Cell Line/System | Reference |

| HMG-CoA Reductase Inhibition | HMG-CoA Reductase | Little to no inhibitory activity | N/A | [1][3] |

| EC50 | PXR-mediated Luciferase Activity | 12.4 µM | N/A (Details not specified) | [2] |

| CYP Induction | CYP2B6 and CYP3A4 mRNA | Increases content with equal ability to active atorvastatin | Primary Cultured Human Hepatocytes | [2] |

| Aryl Hydrocarbon Receptor (AhR) Activity | AhR-dependent Luciferase Activity | No significant induction | Human Gene Reporter Cell Line (AZ-AHR) | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of (3S,5S)-atorvastatin.

3.1 PXR Transcriptional Activity Assay (Luciferase Reporter Gene Assay)

This assay quantifies the ability of a compound to activate the Pregnane X Receptor.

-

Cell Culture and Transfection:

-

Human colon adenocarcinoma cells (LS180) or a similar suitable cell line are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are transiently co-transfected with a PXR expression vector and a reporter plasmid containing a PXR-responsive element linked to a luciferase reporter gene (e.g., p3A4-luc). A β-galactosidase or Renilla luciferase plasmid is often co-transfected to normalize for transfection efficiency.

-

-

Compound Treatment:

-

After 24 hours, the transfection medium is replaced with fresh medium containing various concentrations of (3S,5S)-atorvastatin (typically from 10⁻¹⁰ M to 10⁻⁴ M). A vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM Rifampicin) are included.

-

Cells are incubated for an additional 24 hours.

-

-

Luciferase Activity Measurement:

-

The medium is removed, and cells are washed with PBS.

-

Cells are lysed using a suitable lysis buffer.

-

The luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate.

-

The measured light units are normalized to the control reporter (e.g., β-galactosidase activity) or total protein concentration. Data is then plotted to determine dose-response curves and EC50 values.

-

3.2 CYP450 mRNA Induction in Primary Human Hepatocytes (qRT-PCR)

This method determines the effect of a compound on the gene expression of CYP enzymes.

-

Cell Culture and Treatment:

-

Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates in the appropriate culture medium.

-

After stabilization (typically 24-48 hours), the cells are treated with various concentrations of (3S,5S)-atorvastatin, a vehicle control, and a positive control (e.g., Rifampicin for CYP3A4).

-

Cells are incubated for a specified period (e.g., 48 or 72 hours).

-

-

RNA Isolation and cDNA Synthesis:

-

Total RNA is isolated from the hepatocytes using a commercial kit (e.g., TRI Reagent®).[9]

-

The concentration and purity of the RNA are determined using a spectrophotometer.

-

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., M-MuLV Reverse Transcriptase) and random primers.[9]

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

qRT-PCR is performed using the synthesized cDNA, specific primers for the target CYP genes (e.g., CYP3A4, CYP2B6) and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and relative to the vehicle-treated control.

-

3.3 Cell Viability Assay (MTT Assay)

This assay is performed in parallel with activity assays to ensure that the observed effects are not due to cytotoxicity.

-

Procedure:

-

Cells are seeded in a 96-well plate and treated with the compound as described in the primary assay.

-

Following the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

The plate is incubated for 2-4 hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Signaling Pathways and Visualizations

4.1 PXR-Mediated Induction of CYP3A4 by (3S,5S)-Atorvastatin

The diagram below illustrates the signaling pathway initiated by (3S,5S)-atorvastatin, leading to the transcriptional activation of the CYP3A4 gene in a hepatocyte.

Caption: PXR activation pathway by (3S,5S)-Atorvastatin.

4.2 Canonical HMG-CoA Reductase Pathway (Contextual)

For context, this diagram shows the pathway inhibited by the active (3R,5R)-atorvastatin enantiomer, a mechanism in which (3S,5S)-atorvastatin is inactive.

Caption: HMG-CoA reductase pathway and enantiomer-specific inhibition.

4.3 General Experimental Workflow for In Vitro Analysis

This diagram outlines a typical workflow for assessing the biological activity of (3S,5S)-atorvastatin in a cell-based assay.

Caption: General workflow for in vitro analysis of (3S,5S)-Atorvastatin.

Toxicological Profile

Specific toxicological data for the (3S,5S)-atorvastatin enantiomer is not extensively detailed in the literature. However, general toxicological information for atorvastatin provides context.

-

General Toxicity: Atorvastatin is generally well-tolerated. The most commonly reported adverse effects include myalgia, abdominal pain, and nausea.

-

Myopathy and Rhabdomyolysis: A significant, though rare, side effect associated with statins is myopathy, characterized by muscle pain and weakness, which can progress to rhabdomyolysis.[10][11]

-

Hepatotoxicity: Persistent increases in serum transaminases have been observed in a small percentage of patients taking atorvastatin.[10] Rare cases of fatal and non-fatal hepatic failure have also been reported.[11]

-

LD50: An in silico prediction for the oral LD50 of atorvastatin in rats is 5000 mg/kg, placing it in Toxicity Class V ("may be harmful if swallowed").[12] It is important to note this value applies to the parent drug and not specifically to the (3S,5S) enantiomer.

Conclusion

The (3S,5S)-enantiomer of atorvastatin presents a distinct biological profile compared to its clinically used (3R,5R) stereoisomer. While it is inactive as an HMG-CoA reductase inhibitor and does not contribute to cholesterol reduction, it functions as a potent activator of the Pregnane X Receptor (PXR). This activity leads to the induction of critical drug-metabolizing enzymes, including CYP3A4 and CYP2B6. This characteristic makes (3S,5S)-atorvastatin a valuable tool for studying PXR-mediated gene regulation and highlights its potential role in drug-drug interactions. Understanding the divergent activities of atorvastatin's enantiomers is crucial for drug development professionals and researchers investigating statin pharmacology and toxicology.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Atorvastatin - Wikipedia [en.wikipedia.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. drugs.com [drugs.com]

- 12. dergipark.org.tr [dergipark.org.tr]

The Unsung Hero of Statin Research: A Technical Guide to (3S,5S)-Atorvastatin as a Negative Control in HMG-CoA Reductase Assays

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the highly specific world of HMG-CoA reductase research, the precision of experimental controls is paramount. While the spotlight often shines on the pharmacologically active (3R,5R)-enantiomer of atorvastatin, its stereoisomer, (3S,5S)-atorvastatin, plays a crucial, albeit quieter, role. This guide provides a comprehensive overview of (3S,5S)-atorvastatin's application as a negative control in HMG-CoA reductase assays, ensuring the accuracy and validity of research findings.

The Critical Role of Stereoisomers in Drug Activity

Atorvastatin, a leading synthetic inhibitor of HMG-CoA reductase, is a chiral molecule, existing as four stereoisomers.[1] The therapeutic efficacy of atorvastatin is almost exclusively attributed to the (3R,5R)-enantiomer, which potently inhibits the enzyme responsible for the rate-limiting step in cholesterol biosynthesis.[2] Conversely, the (3S,5S)-enantiomer exhibits little to no inhibitory activity against HMG-CoA reductase, making it an ideal negative control for in vitro assays.[2]

The use of an inactive enantiomer as a negative control is a powerful tool to demonstrate the specificity of the active compound. It helps to rule out non-specific effects of the chemical scaffold and confirms that the observed inhibition is due to the specific stereochemical configuration of the active drug.

Quantitative Comparison of Atorvastatin Enantiomers

The stark difference in the inhibitory activity of atorvastatin enantiomers is the cornerstone of (3S,5S)-atorvastatin's use as a negative control. The following table summarizes the available quantitative data on their interaction with HMG-CoA reductase.

| Enantiomer | HMG-CoA Reductase Inhibitory Activity (IC50) | Reference |

| (3R,5R)-Atorvastatin | ~150-154 nM | [3] |

| (3S,5S)-Atorvastatin | Little to no inhibitory activity | [2] |

The HMG-CoA Reductase Signaling Pathway

HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the biosynthesis of cholesterol and other isoprenoids.[4] The inhibition of this enzyme by statins leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors and enhances the clearance of LDL cholesterol from the circulation.[5]

References

- 1. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. apexbt.com [apexbt.com]

- 4. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

The Genesis of a Blockbuster: A Technical Guide to the Discovery and Stereoisomeric History of Atorvastatin

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal moments in the discovery and development of atorvastatin, with a specific focus on the crucial role of its stereoisomers. From its initial racemic synthesis to the highly refined, enantiomerically pure drug, this document provides a comprehensive overview of the chemistry, pharmacology, and analytical methodologies that defined one of the most successful pharmaceuticals in history.

Executive Summary

Atorvastatin, marketed as Lipitor, stands as a landmark achievement in the treatment of hypercholesterolemia. Its journey from a "me-too" contender to the best-selling drug in pharmaceutical history is a testament to rational drug design and meticulous chemical development.[1][2] A critical aspect of this story lies in its stereochemistry. Atorvastatin possesses two chiral centers, resulting in four possible stereoisomers. However, only the (3R,5R)-enantiomer exhibits the potent inhibitory activity against HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This guide traces the historical progression from the initial synthesis of a racemic mixture to the sophisticated, stereoselective commercial processes. It details the comparative biological activities of the stereoisomers, the analytical techniques for their separation, and the underlying mechanism of action that cemented atorvastatin's therapeutic dominance.

Discovery and Historical Development

The story of atorvastatin begins in the 1980s, a period of intense research into inhibitors of HMG-CoA reductase.[3] Building on the discovery of fungal-derived statins like mevastatin and lovastatin, pharmaceutical companies sought to create purely synthetic inhibitors with improved properties.[3][4]

Key Milestones:

-

1982: Chemist Dr. Bruce Roth joins Parke-Davis, a division of Warner-Lambert.[5]

-

August 1985: Dr. Roth synthesizes the experimental compound CI-981, later named atorvastatin.[2][5][6] This initial synthesis produced a racemic mixture of enantiomers.[5][7]

-

Early 1990s: Pre-clinical development and scale-up processes begin. It was discovered that the amorphous form produced by the initial synthesis was unstable.[8] Subsequent research led to the discovery of more stable crystalline forms (polymorphs).[8]

-

1996: Atorvastatin calcium, under the brand name Lipitor, receives FDA approval in the United States and is launched in partnership with Pfizer.[5][9]

-

2000: Pfizer acquires Warner-Lambert, gaining full rights to Lipitor.[1][5]

-

By 2003: Lipitor becomes the best-selling pharmaceutical in the United States.[5]

Initially, Warner-Lambert management was hesitant to proceed with atorvastatin, fearing it was merely a "me-too" drug following Merck's lovastatin and simvastatin.[5] However, early clinical comparisons revealed that atorvastatin was significantly more potent and had a favorable side-effect profile, convincing executives to invest in its development.[5]

The Central Role of Stereochemistry

Atorvastatin's molecular structure contains two stereocenters at the 3- and 5-positions of the heptanoic acid side chain. This gives rise to four distinct stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R).[10][11] The biological activity, however, is almost exclusively confined to a single isomer.

-

The Active Enantiomer: The (3R,5R)-enantiomer is the active pharmaceutical ingredient responsible for inhibiting HMG-CoA reductase.[12]

-

Other Isomers: The other three stereoisomers are considered impurities and are substantially less active or inactive.

The profound difference in pharmacological activity between stereoisomers necessitated the development of manufacturing processes that could produce the (3R,5R)-enantiomer in high purity.

Quantitative Comparison of Stereoisomer Activity

The inhibitory potency of different atorvastatin stereoisomers against HMG-CoA reductase highlights the critical importance of stereochemistry.

| Stereoisomer Configuration | HMG-CoA Reductase Inhibition (IC50) | Reference |

| (3R,5R) | 7 nM (0.007 µM) | [2] |

| (3S,5S) | 440 nM (0.44 µM) | [2] |

Table 1: Comparative inhibitory concentration (IC50) of atorvastatin stereoisomers.

As the data indicates, the (3R,5R) configuration is approximately 63 times more potent than its (3S,5S) enantiomer.

Evolution of Synthetic and Analytical Protocols

The manufacturing and analysis of atorvastatin have evolved significantly, driven by the need for stereochemical purity and process efficiency.

Initial Synthesis: Racemic Mixture and Chiral Resolution

The first synthesis of atorvastatin at Parke-Davis during the discovery phase was racemic.[5] This approach produced a mixture of enantiomers that then required separation.

Experimental Protocol: Racemic Synthesis followed by Resolution (Conceptual)

-

Racemic Lactone Synthesis: A key intermediate, a dihydroxy lactone, is synthesized without chiral control, resulting in a mixture of (R,R)- and (S,S)-lactones.

-

Optical Resolution: The racemic lactone is reacted with a chiral resolving agent, such as (R)-1-phenylethylamine, to form a pair of diastereomeric amides.[2]

-

Fractional Crystallization: The diastereomers, having different physical properties, are separated by fractional crystallization.[2]

-

Hydrolysis and Lactonization: The desired diastereomer is isolated and hydrolyzed to remove the chiral auxiliary, followed by lactonization to yield the enantiomerically pure (R,R)-lactone.[2]

-

Final Synthesis: The pure lactone is then converted to atorvastatin calcium.[2]

This method, while effective for discovery, is often inefficient and costly for large-scale production due to the loss of the undesired enantiomer.

Commercial Synthesis: Enantioselective Approaches

For commercial production, more efficient and cost-effective enantioselective syntheses were developed. A key strategy was the "chiral pool" approach.[5]

Experimental Protocol: Chiral Pool Synthesis (Conceptual)

-

Chiral Starting Material: The synthesis begins with an inexpensive, readily available chiral molecule. For atorvastatin, isoascorbic acid (a stereoisomer of Vitamin C) was used to establish the stereochemistry of the first alcohol group.[5]

-

Stereocontrolled Reactions: A series of chemical reactions are performed that maintain or transfer the initial stereochemistry throughout the synthesis of the side chain intermediate.

-

Convergent Synthesis: The chiral side chain is then coupled with the pyrrole core of the molecule. The commercial process utilized a Paal-Knorr cyclocondensation to form the pyrrole ring, which was more efficient than the [3+2] cycloaddition used in earlier routes.[5][13] This convergent approach, where large fragments of the molecule are synthesized separately before being joined, improves overall yield.

Analytical Methods for Chiral Separation

Ensuring the enantiomeric purity of the final drug product is critical. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are the primary methods used.[14][15][16]

| Method | Column | Mobile Phase | Key Parameters | Reference |

| HPLC | Chiralcel® OD-RH | n-hexane / 2-propanol (95:5 v/v) | Flow: 1.0 mL/min, UV Detection: 260 nm | [15] |

| HPLC | Chiralpak® AD-H | n-Hexane / ethanol / trifluoroacetic acid (85:15:0.1 v/v/v) | UV Detection: 246 nm | [17] |

| SFC | ACQUITY UPC² Trefoil CEL2 | CO₂ / methanol with 0.1% TFA (78:22 v/v) | Flow: 1.5 mL/min, Back Pressure: 13.8 MPa | [14] |

| SFC | Chiralpak® AD-H | Supercritical CO₂ / methanol (90:10 v/v) | Flow: 2.5 mL/min | [16] |

Table 2: Summary of analytical methods for the chiral separation of atorvastatin stereoisomers.

Mechanism of Action and Differential Effects

Primary Mechanism: HMG-CoA Reductase Inhibition

Atorvastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase.[18][19][20] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in hepatic cholesterol synthesis.[21][22]

Signaling Pathway:

-

(3R,5R)-Atorvastatin enters hepatocytes.

-

It competitively binds to the active site of the HMG-CoA Reductase enzyme.

-

This blocks the conversion of HMG-CoA to Mevalonate , a key cholesterol precursor.

-

The resulting decrease in intracellular cholesterol concentration leads to the upregulation of LDL receptors on the surface of liver cells.[18][22]

-

Increased LDL receptors enhance the clearance of LDL cholesterol from the bloodstream, thereby lowering plasma LDL levels.[18][20]

Stereoisomers and Differential Effects on Drug Metabolism

Beyond their primary target, statin stereoisomers can have different effects on drug-metabolizing enzymes, which has important implications for drug-drug interactions. A study examining the four optical isomers of atorvastatin revealed enantiospecific activation of the Pregnane X Receptor (PXR), a key regulator of cytochrome P450 (CYP) enzymes.[10][12]

Experimental Protocol: Gene Reporter Assay (Conceptual)

-

Cell Culture: Human cell lines (e.g., primary human hepatocytes or reporter cell lines like AZ-AHR) are cultured.[10][23]

-

Transfection (for reporter lines): Cells are engineered with a plasmid containing a reporter gene (e.g., luciferase) under the control of a response element for a specific nuclear receptor (e.g., PXR).

-

Treatment: Cells are incubated with different concentrations of each of the four atorvastatin stereoisomers.[23]

-

Lysis and Assay: After incubation, the cells are lysed, and the activity of the reporter gene (luciferase) is measured. Increased activity indicates activation of the nuclear receptor.

-

mRNA/Protein Analysis: In primary hepatocytes, the expression of target genes (e.g., CYP3A4, CYP2B6) is measured via RT-PCR and Western blot to confirm the downstream effects.[11][23]

Key Findings:

The study found that all atorvastatin isomers could induce CYP2A6, CYP2B6, and CYP3A4, with the induction potency following the order: (3R,5R) > (3R,5S) = (3S,5R) > (3S,5S) .[24] This indicates that the clinically used (3R,5R)-enantiomer has the highest potential to cause drug-drug interactions through the induction of these metabolic enzymes.[12][24]

| Stereoisomer | Relative Potency for CYP3A4 Induction | Reference |

| (3R,5R) | ++++ | [24] |

| (3R,5S) | +++ | [24] |

| (3S,5R) | +++ | [24] |

| (3S,5S) | ++ | [24] |

Table 3: Qualitative summary of the differential induction of CYP3A4 by atorvastatin stereoisomers.

Conclusion

The history of atorvastatin is inextricably linked to the understanding and control of its stereochemistry. The initial discovery by Bruce Roth provided a racemic compound whose potent, clinically relevant activity was later traced to the singular (3R,5R)-enantiomer. The subsequent evolution of synthetic chemistry from inefficient racemic resolutions to sophisticated, large-scale enantioselective processes was a critical factor in making Lipitor a commercially viable and globally accessible medicine. Furthermore, detailed pharmacological studies of all four stereoisomers have provided deeper insights into their differential effects on drug metabolism, reinforcing the importance of enantiomeric purity not only for efficacy but also for safety and predictable drug-drug interaction profiles. The story of atorvastatin's stereoisomers serves as a powerful case study in modern drug development, where a deep understanding of three-dimensional molecular structure is paramount to therapeutic success.

References

- 1. Bruce Roth - Wikipedia [en.wikipedia.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. The discovery and development of atorvastatin, a potent novel hypolipidemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Atorvastatin - Wikipedia [en.wikipedia.org]

- 6. Who holds the patent for Atorvastatin? [synapse.patsnap.com]

- 7. academic.oup.com [academic.oup.com]

- 8. improvedpharma.com [improvedpharma.com]

- 9. Atorvastatin Calcium: The Newest Statin | 1997-03-29… | Clinician.com [clinician.com]

- 10. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. endocrine-abstracts.org [endocrine-abstracts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Chiral Separation of Atorvastatin Calcium and Its Enantiomeric Impurity by Supercritical Fluid Chromatography [journal11.magtechjournal.com]

- 15. medjpps.com [medjpps.com]

- 16. Method for enantiomeric purity of atorvastatin via SFC-LC. [wisdomlib.org]

- 17. Bot Verification [rasayanjournal.co.in]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. droracle.ai [droracle.ai]

- 21. quora.com [quora.com]

- 22. What is the mechanism of Atorvastatin Calcium? [synapse.patsnap.com]

- 23. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]

- 24. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Characteristics of (3S,5S)-Atorvastatin Sodium Salt

Disclaimer: The (3R,5R)-enantiomer of atorvastatin is the active pharmaceutical ingredient. The (3S,5S)-enantiomer, specified in the query, is a stereoisomeric impurity (designated as Impurity E by the European Pharmacopoeia)[1][2]. As such, comprehensive public data on the physicochemical properties of (3S,5S)-atorvastatin sodium salt is scarce. This guide provides some available data for the (3S,5S)-isomer and outlines the standard experimental protocols used for the physicochemical characterization of atorvastatin and its related substances. These methodologies are directly applicable to the detailed study of the (3S,5S)-isomer.

Introduction

Atorvastatin is a synthetic lipid-lowering agent belonging to the statin class of drugs. It competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis[3]. The molecule possesses two stereogenic centers, resulting in four possible stereoisomers. The pharmacologically active form is the (3R,5R)-enantiomer. The (3S,5S)-enantiomer is considered an impurity and has been shown to have little to no inhibitory activity against HMG-CoA reductase[4][5].

Despite its classification as an impurity, understanding the physicochemical characteristics of (3S,5S)-atorvastatin is crucial for several reasons in drug development:

-

Impurity Profiling: To develop robust analytical methods for detecting and quantifying this impurity in the active pharmaceutical ingredient (API) and finished drug products.

-

Process Chemistry: To control and minimize its formation during the synthesis of (3R,5R)-atorvastatin.

-

Safety and Toxicology: To assess any potential biological activity or toxicity associated with this isomer[4].

This guide details the essential physicochemical properties relevant to pharmaceutical development and the experimental protocols required for their determination.

General Physicochemical Characterization Workflow

A systematic approach is necessary to characterize a pharmaceutical compound fully. The following diagram illustrates a typical workflow for the physicochemical profiling of a new chemical entity or a related substance like this compound.

Caption: General workflow for physicochemical characterization.

Physicochemical Data of this compound

The table below summarizes the limited available data for this compound and provides comparative data for the well-characterized active ingredient, (3R,5R)-atorvastatin calcium (Form I).

| Property | This compound | (3R,5R)-Atorvastatin Calcium (Form I) | Reference |

| Molecular Formula | C₃₃H₃₄FN₂O₅·Na | (C₃₃H₃₄FN₂O₅)₂Ca·3H₂O | [1] |

| Molecular Weight | 580.6 g/mol | 1209.4 g/mol | [1] |

| Appearance | Crystalline solid | White to off-white crystalline powder | [4][6] |

| Melting Point | 190-193 °C | ~160-163 °C (melts with dehydration) | [7][8] |

| UV λmax (Methanol) | 246 nm | 246 nm | [4][9] |

| Solubility | DMSO, Methanol, DMF: 25 mg/mL, DMF:PBS (pH 7.2) (1:9): 0.1 mg/mL, Ethanol: 0.5 mg/mL | Very slightly soluble in distilled water and pH 7.4 phosphate buffer; freely soluble in methanol. | [4][6] |

| Specific Rotation | +9.77° (c= undisclosed) | Not specified for Form I | [7] |

Key Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and reproducible physicochemical data.

The shake-flask method is the gold standard for determining equilibrium solubility[10].

Protocol:

-

Preparation: Add an excess amount of the solid this compound to a series of vials containing the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8) or organic solvent. The presence of undissolved solid must be visible.

-

Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached[9][10].

-

Phase Separation: Separate the solid and liquid phases by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Carefully sample the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solid Phase Analysis: Analyze the remaining solid residue by X-ray Powder Diffraction (XRPD) to check for any phase transformations during the experiment[11].

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting, crystallization, glass transitions, and desolvation events.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. For DSC, use an unpierced (hermetically sealed) crucible to accurately measure the melting properties of the hydrate or solvate[12]. For TGA, a pierced or open pan is used to observe weight loss.

-

Instrument Setup (DSC): Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen purge (e.g., 50 mL/min) over a specified temperature range (e.g., 25 °C to 250 °C)[8].

-

Instrument Setup (TGA): Place the sample pan in the TGA furnace. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge over a specified temperature range to monitor weight loss as a function of temperature[8].

-

Data Analysis: Analyze the resulting thermograms to identify endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events and quantify weight loss percentages.

XRPD is the primary technique for identifying the crystalline form (polymorph) of a solid material.

Protocol:

-

Sample Preparation: Gently grind the sample to a fine powder and pack it into a sample holder.

-

Data Acquisition: Place the sample in an X-ray diffractometer. Collect the diffraction pattern over a specific range of 2θ angles (e.g., 3° to 40°) using Cu Kα radiation[13].

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, serves as a unique "fingerprint" for the crystalline solid. Characteristic peaks for crystalline atorvastatin calcium Form I are observed at 2θ values of approximately 9.1°, 9.4°, 10.2°, 10.5°, 11.8°, 12.1°, and 17.0°[13]. A pattern for amorphous sodium atorvastatin has also been described with peaks at approximately 7.9°, 18.2°, 18.9°, and 22.9° 2θ[14].

A stability-indicating method is crucial for quantifying the compound and detecting its degradation products during stability studies.

Protocol:

-

Forced Degradation: Subject solutions of this compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and photolytic exposure) to generate potential degradation products[15][16].

-

Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that can separate the parent peak from all degradation products and other related impurities[6][15]. The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol[15].

-

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness[6]. The validated method can then be used to assess the stability of the compound under various storage conditions.

Metabolic Pathway of Atorvastatin

The metabolic pathway for atorvastatin primarily involves the cytochrome P450 system. While this pathway is established for the active (3R,5R)-enantiomer, the (3S,5S)-isomer may undergo similar metabolic transformations, potentially at different rates or with different metabolite profiles.

Caption: Primary metabolic pathway of Atorvastatin.[17][18][19][20]

Atorvastatin is metabolized in the liver primarily by the cytochrome P450 3A4 (CYP3A4) enzyme to form two active metabolites: ortho- and para-hydroxyatorvastatin[17][18][20]. These metabolites are then further metabolized through glucuronidation (Phase II metabolism) by UGT enzymes before being eliminated, mainly via the bile[18]. The (3S,5S)-enantiomer has been shown to be an inducer of certain cytochrome P450 isoforms, which differs from other atorvastatin enantiomers[4].

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. What is the mechanism of Atorvastatin Calcium? [synapse.patsnap.com]

- 4. caymanchem.com [caymanchem.com]

- 5. (3S,5S)-Atorvastatin (sodium salt) | 1428118-38-0 [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. mybiosource.com [mybiosource.com]

- 8. Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nveo.org [nveo.org]

- 10. researchgate.net [researchgate.net]

- 11. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation Methods for Stability and Analysis of Underlying Causes of Instability in Form I Atorvastatin Calcium Drug Substance [mdpi.com]

- 13. Solid State Characterization of Commercial Crystalline and Amorphous Atorvastatin Calcium Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US8440712B2 - Crystalline sodium atorvastatin - Google Patents [patents.google.com]

- 15. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Atorvastatin - Wikipedia [en.wikipedia.org]

- 18. ClinPGx [clinpgx.org]

- 19. droracle.ai [droracle.ai]

- 20. researchgate.net [researchgate.net]

(3s,5s)-Atatorvastatin Sodium Salt: A Technical Guide to Purity and Formulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and formulation aspects of (3s,5s)-atorvastatin sodium salt. While the therapeutically active form of atorvastatin is the (3R,5R)-enantiomer, understanding the properties of its stereoisomers, such as the (3s,5s) form, is critical for drug development, quality control, and regulatory compliance.[1] This document details the analytical methodologies for purity assessment, summarizes key quantitative data, and discusses formulation considerations.

Physicochemical Properties

The this compound is an enantiomer of the active pharmaceutical ingredient atorvastatin and is considered an impurity in the final drug product.[2][3][4] It is essential to monitor and control its levels to ensure the safety and efficacy of atorvastatin formulations.

| Property | Value | Reference |

| Chemical Name | (3S,5S)-7-[3-(Phenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid sodium salt | [5] |

| CAS Number | 1428118-38-0 | [2][3][5] |

| Molecular Formula | C₃₃H₃₄FN₂O₅ · Na | [2][3] |

| Molecular Weight | 580.6 g/mol | [2][3] |

| Purity | ≥98% | [2][3][6] |

| Appearance | Crystalline solid | [2][3][6] |

| UV max (λmax) | 246 nm | [2][3] |

| Solubility | DMF: 25 mg/mL, DMSO: 15 mg/mL, Ethanol: 0.5 mg/mL, DMF:PBS (pH 7.2) (1:9): 0.1 mg/mL | [2][3] |

Purity and Impurity Profiling

The control of stereoisomeric impurities is a critical aspect of drug manufacturing. The (3s,5s)-atorvastatin is one of the four possible stereoisomers of atorvastatin and is generally considered an impurity.[1][7] Pharmacopoeias like the European Pharmacopoeia (EP) set strict limits for enantiomeric impurities in atorvastatin drug substances.[1]

Common Atorvastatin Impurities:

| Impurity Name | Type |

| Atorvastatin EP Impurity A | Process-related |

| Atorvastatin EP Impurity B | Process-related |

| Atorvastatin EP Impurity C | Process-related |

| Atorvastatin EP Impurity D | Process-related |

| (3S,5S)-Atorvastatin (Atorvastatin EP Impurity E) | Enantiomeric Impurity |

| Atorvastatin EP Impurity F | Process-related |

| Atorvastatin EP Impurity G | Process-related |

| Atorvastatin EP Impurity H | Process-related |

| (3R,5S)-Atorvastatin | Diastereomeric Impurity |

| Desfluoro-atorvastatin | Process-related |

| Atorvastatin Lactone | Degradation Product |

(This table is a compilation of impurities mentioned in various sources[5][][9][10][11][12])

Analytical Methodologies for Purity Assessment

The determination of the enantiomeric purity of atorvastatin requires stereoselective analytical methods. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases are the most common techniques employed.[13]

Chiral High-Performance Liquid Chromatography (HPLC)

A validated, isocratic, stereo-selective chiral liquid chromatographic method is essential for the quantitative determination of atorvastatin enantiomers.

Experimental Protocol: Chiral HPLC for Atorvastatin Enantiomers

| Parameter | Condition |

| Column | Chiralcel® OD-RH (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-hexane:2-propanol (95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Retention Times | Peak 1: 3.23 min, Peak 2: 3.85 min |

| Resolution (Rs) | 1.2 |

(The above protocol is based on a published method[14])

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[15]

Experimental Protocol: Chiral SFC for Atorvastatin Enantiomers

| Parameter | Condition |

| Column | ACQUITY UPC² Trefoil CEL2 (150 mm x 3.0 mm, 2.5 µm) |

| Mobile Phase | CO₂:Methanol with 0.1% TFA (78:22 v/v) |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 244 nm |

| Back Pressure | 13.8 MPa |

| Column Temperature | 45 °C |

| Analysis Time | < 5 min |

| Resolution (Rs) | 4.1 |

(The above protocol is based on a published method[16])

Formulation Considerations

While specific formulation guides for this compound are not publicly available due to its status as an impurity, general formulation strategies for atorvastatin can be considered. The primary goals of atorvastatin formulation are to enhance its solubility and stability.

Common Formulation Approaches for Atorvastatin:

-

Solid Dispersions: To improve the dissolution rate of poorly soluble drugs like atorvastatin, solid dispersions with hydrophilic carriers such as PVP-K30 can be prepared using techniques like solvent evaporation.[17]

-

Wet and Dry Granulation: These techniques are used to prepare tablets with suitable flow and compression properties. For moisture-sensitive drugs like amorphous atorvastatin calcium, dry granulation by roller compaction is often preferred to avoid degradation.[18][19]

-

Excipient Compatibility: Careful selection of excipients is crucial. Some superdisintegrants like croscarmellose sodium may be incompatible with atorvastatin during wet granulation.[20] Common excipients include diluents (e.g., lactose, microcrystalline cellulose), binders (e.g., starch), superdisintegrants (e.g., sodium starch glycolate, crospovidone), and lubricants (e.g., magnesium stearate).[18][21]

Workflow for Atorvastatin Tablet Formulation by Direct Compression:

Caption: A generalized workflow for the direct compression of atorvastatin tablets.

Biological Activity and Signaling

The different stereoisomers of atorvastatin exhibit varied biological activities. While the (3R,5R)-enantiomer is a potent inhibitor of HMG-CoA reductase, the (3s,5s)-enantiomer shows little to no inhibitory activity against this enzyme.[2][3] However, the isomers can differentially affect other cellular pathways. For instance, atorvastatin isomers have been shown to enantiospecifically activate the pregnane X receptor (PXR) and induce cytochrome P450 (CYP) isoforms like CYP2A6, CYP2B6, and CYP3A4 in human hepatocytes.[2]

Differential Biological Effects of Atorvastatin Stereoisomers:

Caption: Differential effects of (3R,5R) and (3S,5S) atorvastatin on HMG-CoA reductase and PXR-mediated pathways.

This guide provides a foundational understanding of the purity and formulation aspects of this compound. For further information, it is recommended to consult the referenced literature and relevant pharmacopoeial monographs.

References

- 1. mdpi.com [mdpi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. (3S,5S)-Atorvastatin (sodium salt) | CAS 1428118-38-0 | Cayman Chemical | Biomol.com [biomol.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. clearsynth.com [clearsynth.com]

- 6. biocompare.com [biocompare.com]

- 7. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. glppharmastandards.com [glppharmastandards.com]

- 12. tlcstandards.com [tlcstandards.com]

- 13. scispace.com [scispace.com]

- 14. medjpps.com [medjpps.com]

- 15. Method for enantiomeric purity of atorvastatin via SFC-LC. [wisdomlib.org]

- 16. Chiral Separation of Atorvastatin Calcium and Its Enantiomeric Impurity by Supercritical Fluid Chromatography [journal11.magtechjournal.com]

- 17. medipol.edu.tr [medipol.edu.tr]

- 18. ijnrd.org [ijnrd.org]

- 19. jocpr.com [jocpr.com]

- 20. WO2006054308A2 - Stable atorvastatin formulations - Google Patents [patents.google.com]

- 21. ijrpns.com [ijrpns.com]

(3s,5s)-atorvastatin sodium salt solubility profile

An In-Depth Technical Guide to the Solubility Profile of (3S,5S)-Atorvastatin Sodium Salt

Introduction

Atorvastatin is a synthetic lipid-lowering agent belonging to the statin class of drugs. It is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3][4] The therapeutically active form of the drug is the (3R,5R)-enantiomer. However, during its synthesis, other stereoisomers can be formed, including the (3S,5S)-enantiomer. The this compound is an enantiomer of atorvastatin that exhibits little to no inhibitory activity against HMG-CoA reductase.[5][6][7] Despite its lack of cholesterol-lowering activity, understanding the physicochemical properties of this isomer, such as its solubility, is crucial for researchers in drug development for analytical method development, impurity profiling, and toxicological studies. Research has shown that different atorvastatin enantiomers can vary in cytotoxicity and their effects on metabolic pathways, such as the activation of the pregnane X receptor and induction of cytochrome P450 isoforms.[5][6]

This guide provides a detailed overview of the solubility profile of this compound, outlines common experimental protocols for its determination, and illustrates relevant biological pathways for context.

Quantitative Solubility Profile

The solubility of a compound is a critical physical property that influences its absorption, distribution, and overall bioavailability. The this compound, being a salt form, is expected to have different solubility characteristics compared to its free acid or other salt forms like atorvastatin calcium. The available quantitative data for the solubility of this compound in various common laboratory solvents is summarized below.

Table 1: Solubility of this compound

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 25[5][6][7][8] |

| Dimethyl sulfoxide (DMSO) | 15[5][6][7][8] |

| Ethanol | 0.5[5][6][7][8] |

| DMF:PBS (pH 7.2) (1:9) | 0.1[5][6][8] |

Note: The compound is described as sparingly soluble in aqueous buffers. For maximum solubility in aqueous solutions, it is recommended to first dissolve the compound in DMF and then dilute with the aqueous buffer of choice.[8]

Experimental Protocols for Solubility Determination

The determination of a drug's saturation solubility is a fundamental experiment in pharmaceutical sciences. The following protocol is a generalized methodology based on standard practices described in the literature.[9][10][11][12]

Saturation Solubility Measurement Protocol (Shake-Flask Method)

-

Preparation : Add an excess amount of this compound to a known volume of the desired solvent (e.g., distilled water, buffer, organic solvent) in a sealed container, such as a glass vial.

-

Equilibration : Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[9][11]

-

Phase Separation : After equilibration, allow the suspension to stand to let the undissolved particles settle. Filter the supernatant through a fine-pore membrane filter (e.g., 0.45 µm) to obtain a clear, saturated solution free of any solid particles.[9]

-

Dilution : Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification : Analyze the concentration of the diluted solution using a validated analytical technique, most commonly UV-Vis spectrophotometry at the compound's maximum absorbance wavelength (λmax), which is approximately 246 nm for (3S,5S)-atorvastatin.[5][8][10]

-

Calculation : Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. The result is reported as the saturation solubility in units such as mg/mL or µg/mL.

Relevant Signaling Pathways

While (3S,5S)-atorvastatin has minimal activity on HMG-CoA reductase, it is important to understand the primary mechanism of the active (3R,5R) form to provide context. Furthermore, statins are known to influence other cellular pathways.

HMG-CoA Reductase Pathway (Primary Atorvastatin Mechanism)

The primary therapeutic effect of atorvastatin (specifically the 3R,5R-enantiomer) is the inhibition of HMG-CoA reductase.[1][3] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical rate-limiting step in the cholesterol biosynthesis pathway in the liver.[1][4] Inhibition of this pathway leads to decreased cholesterol synthesis, which in turn upregulates the expression of LDL receptors on liver cells. This increases the clearance of LDL cholesterol from the bloodstream.[1][2]

PI3K/Akt/mTOR Signaling Pathway

Studies have indicated that statins can affect various cellular processes beyond cholesterol synthesis, including cell proliferation, apoptosis, and protein synthesis, by modulating signaling pathways like the PI3K/Akt/mTOR pathway.[13][14][15] Atorvastatin has been shown to inhibit the PI3K/Akt signal pathway in certain cell types, which can lead to the induction of apoptosis.[13] This effect may be dose-dependent and can contribute to some of the pleiotropic (non-lipid-lowering) effects of statins.[13][14]

References

- 1. Atorvastatin - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. (3S,5S)-Atorvastatin (sodium salt) | CAS 1428118-38-0 | Cayman Chemical | Biomol.com [biomol.com]

- 7. glpbio.com [glpbio.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. nveo.org [nveo.org]

- 10. pharmacophorejournal.com [pharmacophorejournal.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. sphinxsai.com [sphinxsai.com]

- 13. Study on the function and mechanism of atorvastatin in regulating leukemic cell apoptosis by the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The AKT/mTOR signaling pathway plays a key role in statin-induced myotoxicity. | Sigma-Aldrich [merckmillipore.com]

- 15. The AKT/mTOR signaling pathway plays a key role in statin-induced myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (3s,5s)-Atorvastatin Sodium Salt: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of (3s,5s)-atorvastatin sodium salt, a diastereomer of the widely recognized HMG-CoA reductase inhibitor, atorvastatin. While the (3R,5R) enantiomer is the pharmacologically active form, the (3s,5s) diastereomer serves as an essential reference compound and negative control in research settings for studying the specific effects of HMG-CoA reductase inhibition.[1][2][3] This protocol details the multi-step synthesis, including the preparation of the chiral side chain, the Paal-Knorr condensation to form the central pyrrole ring, and the final deprotection and conversion to the sodium salt. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using Graphviz diagrams.

Introduction

Atorvastatin is a leading synthetic statin used to lower cholesterol and prevent cardiovascular disease.[4] Its therapeutic efficacy is attributed to the specific stereochemistry of its side chain, namely the (3R,5R) configuration. The other stereoisomers, such as the (3s,5s) form, exhibit significantly reduced or no inhibitory activity against HMG-CoA reductase.[1][2][3] Consequently, (3s,5s)-atorvastatin is a valuable tool for researchers to delineate the specific pharmacological effects of the active enantiomer from any off-target effects. This protocol outlines a robust and reproducible method for the laboratory-scale synthesis of this compound. The synthetic strategy is based on the convergent Paal-Knorr pyrrole synthesis, a well-established method for constructing the core of atorvastatin.[5][6][7][8]

Synthetic Pathway Overview

The synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of the Chiral Side Chain Precursor: Preparation of the key intermediate, tert-butyl (4S,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, which carries the desired (3s,5s) stereochemistry in a protected form.

-

Paal-Knorr Pyrrole Synthesis: Condensation of the chiral amine side chain with a 1,4-diketone precursor to construct the fully substituted pyrrole core of atorvastatin.[5][6][7][8]

-

Deprotection and Salt Formation: Removal of the protecting groups from the side chain and hydrolysis of the ester to the carboxylic acid, followed by conversion to the final sodium salt.

Experimental Protocols

Stage 1: Synthesis of tert-Butyl (4S,6R)-6-{2-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxane-4-acetate (Protected (3s,5s)-Atorvastatin)

This stage involves the crucial Paal-Knorr condensation reaction.

Materials:

-

tert-Butyl (4S,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (Amine 18 equivalent)

-

4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (Diketone 19)

-

Pivalic acid

-

Toluene

-

Heptane

-

Tetrahydrofuran (THF)

Procedure:

-

To a solution of amine 18 equivalent (8.4 mmol) and diketone 19 (7.2 mmol) in a mixture of toluene, heptane, and THF, add pivalic acid (6.0 mmol).

-

Heat the reaction mixture under an inert atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Evaporate the solvents under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent system, such as propan-2-ol, to yield the protected (3s,5s)-atorvastatin as a solid.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) |

| Amine 18 equivalent | ~273.38 | 8.4 | 2.3 | N/A |

| Diketone 19 | ~417.49 | 7.2 | 3.0 | N/A |

| Pivalic Acid | 102.13 | 6.0 | 0.61 | N/A |

| Protected (3s,5s)-Atorvastatin | ~654.83 | - | 4.0 | ~73 |

Table 1: Representative quantitative data for the Paal-Knorr condensation step.[9]

Stage 2: Synthesis of this compound

This stage involves the deprotection of the acetonide and tert-butyl ester groups, followed by conversion to the sodium salt.

Materials:

-

Protected (3s,5s)-Atorvastatin from Stage 1

-

Methanol

-

Hydrochloric acid (aqueous)

-

Methyl tert-butyl ether (MTBE)

-

Sodium hydroxide (aqueous)

-

Hexane

Procedure:

-

Deprotection of Acetonide: Dissolve the protected (3s,5s)-atorvastatin (1.5 mmol) in methanol. Add dilute aqueous hydrochloric acid and stir the mixture at room temperature until the deprotection is complete (monitor by TLC/HPLC).

-

Ester Hydrolysis and Salt Formation: Add methyl tert-butyl ether to the reaction mixture, followed by a concentrated aqueous solution of sodium hydroxide. Stir vigorously at room temperature to facilitate the hydrolysis of the tert-butyl ester.

-

Work-up and Isolation: Transfer the mixture to a separatory funnel containing water and hexane. Separate the aqueous layer. The aqueous solution now contains the this compound.

-

Purification: The product can be further purified by precipitation. Add the clear aqueous solution dropwise to a vigorously stirred anti-solvent like hexane.

-

Collect the precipitated solid by filtration, wash with the anti-solvent, and dry under vacuum to yield this compound.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) |

| Protected (3s,5s)-Atorvastatin | ~654.83 | 1.5 | 1.0 | N/A |

| This compound | 580.62 | - | 0.72 | ~82 |

Table 2: Representative quantitative data for the deprotection and salt formation steps.[9]

Deprotection and Salt Formation Workflow

References

- 1. Buy this compound | 1428118-38-0 [smolecule.com]

- 2. caymanchem.com [caymanchem.com]

- 3. apexbt.com [apexbt.com]

- 4. Statin Conversion Chart – My Endo Consult [myendoconsult.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

Application Note: Chiral Separation of Atorvastatin Enantiomers by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction